![molecular formula C9H11BrN2O2 B2998825 Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate CAS No. 1934470-81-1](/img/structure/B2998825.png)
Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate
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Description
“Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C9H11BrN2O2 . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C9H11BrN2O2 . Unfortunately, the specific structural details like bond lengths and angles are not available in the retrieved resources.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 259.10 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Mechanism of Action
Mode of Action
Hydrazine derivatives are known to form hydrazones by reacting with aldehydes and ketones . This reaction is essentially irreversible as the adduct dehydrates . The compound’s bromo and methyl groups may also influence its reactivity and the nature of its interactions with biological targets .
Biochemical Pathways
Given the compound’s potential to form hydrazones, it may interfere with metabolic pathways involving aldehydes and ketones .
Pharmacokinetics
The compound’s molecular weight (25910) and structure suggest that it may have reasonable bioavailability .
Result of Action
The formation of hydrazones could potentially disrupt normal cellular functions, depending on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reactivity of hydrazine derivatives can be influenced by the pH of the environment .
properties
IUPAC Name |
methyl N-(4-bromo-3-methylanilino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6-5-7(3-4-8(6)10)11-12-9(13)14-2/h3-5,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSVTWZEXZSHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NNC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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